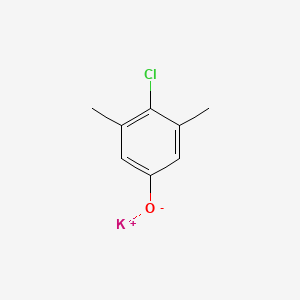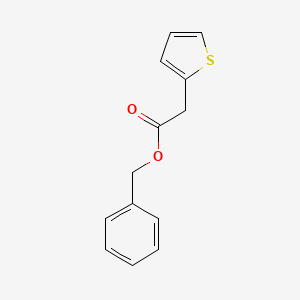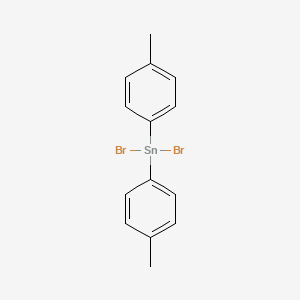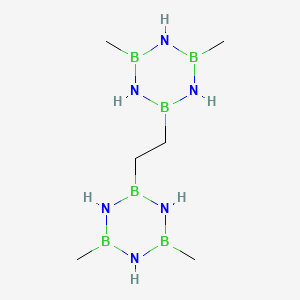
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. The specific structure of this compound includes a 4-chlorobenzoyl group attached to the furanone ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable furanone precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: A related compound with a fused benzene and furan ring structure.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with pyrrole and pyrazine rings
Uniqueness
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58688-28-1 |
|---|---|
Fórmula molecular |
C11H9ClO3 |
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
3-(4-chlorobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H9ClO3/c12-8-3-1-7(2-4-8)10(13)9-5-6-15-11(9)14/h1-4,9H,5-6H2 |
Clave InChI |
MAPJZANRMWCSSW-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)

![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)

![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)


![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)



